molecular formula C9H10ClFO B8029737 1-Chloro-3-fluoro-5-(propan-2-yloxy)benzene

1-Chloro-3-fluoro-5-(propan-2-yloxy)benzene

Cat. No.: B8029737
M. Wt: 188.62 g/mol
InChI Key: WTTVNJXTERASPE-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-(propan-2-yloxy)benzene is an aromatic compound that belongs to the class of phenol ethers It is characterized by the presence of a chlorine atom, a fluorine atom, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-5-(propan-2-yloxy)benzene can be synthesized through several methods, including:

    Nucleophilic Substitution: This involves the reaction of 1-chloro-3-fluoro-5-nitrobenzene with isopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Hydroquinones and other reduced aromatic compounds.

Scientific Research Applications

1-Chloro-3-fluoro-5-(propan-2-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-5-(propan-2-yloxy)benzene depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. In agrochemicals, it may function by disrupting essential biological processes in pests or pathogens.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-fluoro-5-nitrobenzene: Similar in structure but contains a nitro group instead of an isopropoxy group.

    1-Bromo-3-chloro-5-fluorobenzene: Contains a bromine atom instead of an isopropoxy group.

    1-Chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene: Similar but with an additional nitro group.

Uniqueness

1-Chloro-3-fluoro-5-(propan-2-yloxy)benzene is unique due to the combination of its substituents, which confer specific chemical properties such as increased reactivity and selectivity in various reactions. The isopropoxy group also enhances its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

1-chloro-3-fluoro-5-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTVNJXTERASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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